2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The exact mass of the compound this compound is 423.09768043 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-25-9-11(7-8-15(25)28)16-23-24-17(26(16)2)29-10-14(27)22-13-6-4-3-5-12(13)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSLPSYIFHFFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel triazole derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a triazole ring, a dihydropyridine moiety, and a trifluoromethylphenyl group. The presence of these functional groups contributes to its biological activity. The compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Luan et al. | Six cancer cell lines | 1.02 - 74.28 | Inhibition of cell growth |
| Gholampour et al. | MCF-7, HT-29, MOLT-4 | Notable cytotoxicity at 10 & 20 μM | Cell cycle arrest in G0/G1 phase |
| Souza et al. | HepG2 cells | <1.0 | Selective toxicity with high selectivity index |
The compound demonstrated significant cytotoxicity against various human cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in several studies:
| Study | Pathogen | Activity |
|---|---|---|
| Assis et al. | Gram-positive and Gram-negative bacteria | Potent antibacterial activity |
| Oramas-Royo et al. | Plasmodium falciparum | Significant inhibition |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are well-documented. Studies have indicated that compounds similar to our target can reduce inflammation effectively:
- Assis et al. demonstrated that certain triazole derivatives significantly reduced carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing triazole moieties often act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased cell death.
Case Studies
A notable case study involved the screening of a drug library where similar triazole compounds were tested against multicellular spheroids to evaluate their anticancer efficacy. The results indicated that specific derivatives exhibited potent anticancer effects through enhanced penetration into tumor tissues and selective targeting of cancer cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
